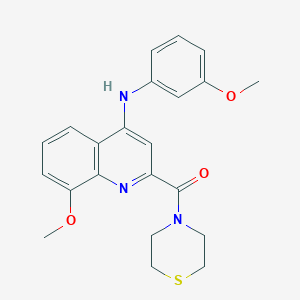
(8-Methoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(8-Methoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit broad-spectrum anti-infective properties . They have shown potent in vitro antimalarial activity against drug-sensitive and drug-resistant Plasmodium falciparum strains .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth of the pathogen . The compound’s interaction with its targets could involve binding to specific proteins or enzymes, disrupting their normal function.
Biochemical Pathways
Given its antimalarial activity, it may interfere with the life cycle of the plasmodium parasite, disrupting processes essential for the parasite’s survival .
Pharmacokinetics
The compound’s effectiveness against plasmodium strains suggests it has sufficient bioavailability to reach its target sites .
Result of Action
The compound exhibits potent antimalarial activity, suggesting it effectively inhibits the growth of the Plasmodium parasite . It also shows promising antifungal and antibacterial activities .
Properties
IUPAC Name |
[8-methoxy-4-(3-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-16-6-3-5-15(13-16)23-18-14-19(22(26)25-9-11-29-12-10-25)24-21-17(18)7-4-8-20(21)28-2/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHABDZAYQHBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)

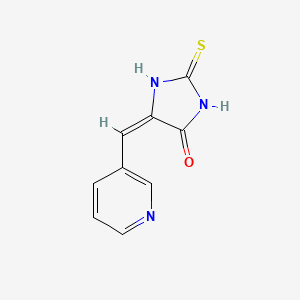


![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)
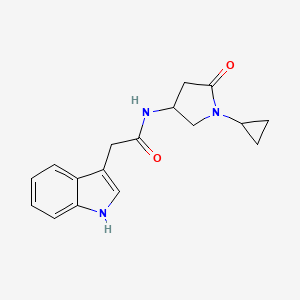
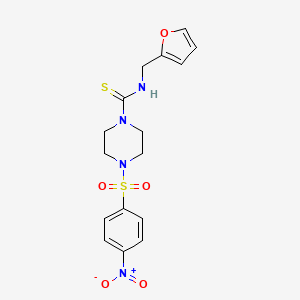
![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)
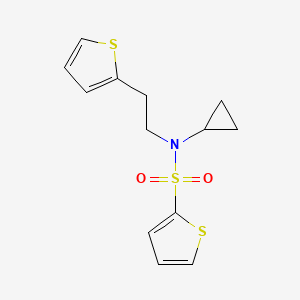
![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)
![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)
